1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. Key structural attributes include:
- Position 1: A 3-methoxyphenyl group, contributing electron-donating properties and steric bulk.
- Position 4: An N-(4-(trifluoromethyl)benzyl) carboxamide group, introducing strong electron-withdrawing effects and lipophilicity due to the trifluoromethyl (-CF₃) substituent.
This compound’s design likely targets receptor modulation (e.g., kinase inhibition or GPCR binding), leveraging the triazole scaffold’s rigidity and substituent diversity for optimized interactions .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-19-4-2-3-18(13-19)31-21(16-9-11-27-12-10-16)20(29-30-31)22(32)28-14-15-5-7-17(8-6-15)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKBDLHFBXGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
The 5-amino substituent in improves aqueous solubility (cLogP ≈ 1.5) but reduces membrane permeability compared to the target compound .
Electronic and Steric Influences :
- The 3-methoxyphenyl group in the target compound provides moderate steric hindrance and electron donation, contrasting with the 4-ethylphenyl group in , which offers greater hydrophobicity but less polar surface area.
- The pyridin-4-yl group (target) enables stronger π-π stacking than pyridin-2-yl analogs .
Biological Implications :
- Carbothioamide derivatives (e.g., ) exhibit distinct binding modes due to sulfur’s electronegativity, often leading to higher affinity for metal-containing enzymes .
- The trifluoromethyl group in the target compound may resist metabolic oxidation compared to halogenated analogs (e.g., ), prolonging half-life .
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